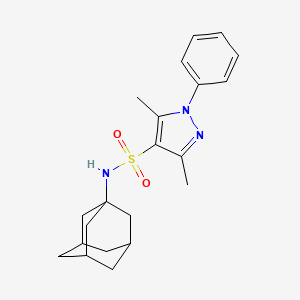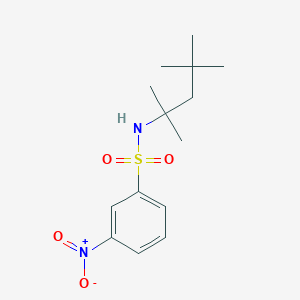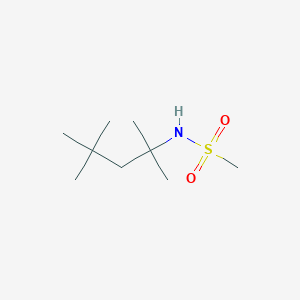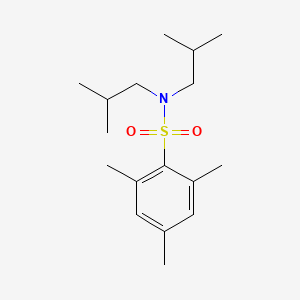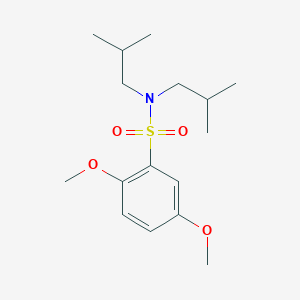
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in various physiological and neurological processes. BDB has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide acts as a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to various physiological and neurological effects. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a crucial role in various physiological and neurological processes.
Biochemical and Physiological Effects:
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a crucial role in various physiological and neurological processes. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been shown to increase heart rate, blood pressure, and body temperature, which are all physiological effects of its activation of the serotonin 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments is its potent and selective agonist activity on the serotonin 5-HT2A receptor. This makes it a useful tool for studying the receptor and its role in various physiological and neurological processes. However, one of the limitations of using 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is its potential toxicity and adverse effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide. One of the directions is the development of new compounds that have similar or improved activity on the serotonin 5-HT2A receptor. Another direction is the study of the potential therapeutic use of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide and related compounds in the treatment of various neurological disorders. Additionally, the study of the interaction between 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide and other neurotransmitter systems such as the dopamine and norepinephrine systems is another potential future direction.
Synthesemethoden
The synthesis of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-methylpropan-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been used in the study of the serotonin 5-HT2A receptor and its role in various physiological processes such as sleep, appetite, mood, and cognition.
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-12(2)10-17(11-13(3)4)22(18,19)16-9-14(20-5)7-8-15(16)21-6/h7-9,12-13H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRSLVRZFWUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
